molecular formula C19H21NO4 B4995985 Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate

Cat. No.: B4995985
M. Wt: 327.4 g/mol
InChI Key: UFRBJVUOVUFKSO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate typically involves the reaction of ethyl 3-phenylpropanoate with 2-methoxyphenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by column chromatography to obtain a high yield of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: this compound hydrolyzes to form 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoic acid and ethanol.

    Reduction: Reduction yields 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanol.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Ethyl 2-[(2-methoxyphenyl)carbamoyl]-3-phenylpropanoate can be compared with other similar compounds, such as:

    Ethyl 2-[(2-hydroxyphenyl)carbamoyl]-3-phenylpropanoate: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    Ethyl 2-[(2-chlorophenyl)carbamoyl]-3-phenylpropanoate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-benzyl-3-(2-methoxyanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-24-19(22)15(13-14-9-5-4-6-10-14)18(21)20-16-11-7-8-12-17(16)23-2/h4-12,15H,3,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBJVUOVUFKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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